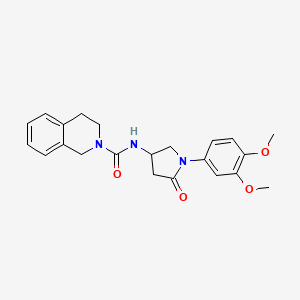

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Description

N-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a 3,4-dihydroisoquinoline core, a 5-oxopyrrolidinone moiety, and a 3,4-dimethoxyphenyl substituent. The carboxamide linkage bridges the dihydroisoquinoline and pyrrolidinone groups, creating a conformationally constrained scaffold.

Properties

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-28-19-8-7-18(12-20(19)29-2)25-14-17(11-21(25)26)23-22(27)24-10-9-15-5-3-4-6-16(15)13-24/h3-8,12,17H,9-11,13-14H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSKOWDZTYZYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4=CC=CC=C4C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound with notable potential for biological activity. This article delves into its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound is characterized by its intricate molecular structure, which includes:

- Pyrrolidinone ring

- Isoquinoline ring

- Methoxyphenyl group

The molecular formula is with a molecular weight of approximately 395.459 g/mol. The presence of multiple functional groups suggests significant reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The methoxy groups and nitrogen-containing rings may influence its chemical behavior and interactions within biological systems. Preliminary studies suggest that it may exhibit:

- CNS activity : Potential effects on the central nervous system.

- Antitubercular properties : Indications of activity against tuberculosis pathogens.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit anticancer properties. For instance:

- In vitro studies have shown that related tetrahydroquinolines demonstrate significant growth inhibition in various cancer cell lines, including:

- H460 lung carcinoma

- DU145 prostate carcinoma

- A-431 skin carcinoma

- HT-29 colon adenocarcinoma

- MCF7 breast adenocarcinoma

The lead compound in these studies exhibited IC50 values ranging from 2.0 μM to 14.6 μM across different cell lines, indicating potent anticancer activity .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of this compound. Similar compounds have shown good bacterial activity and weak antifungal potency. The structural features of this compound may contribute to its effectiveness against bacterial strains .

Synthesis and Evaluation

A study focused on synthesizing various derivatives of tetrahydroquinolines found that modifications in the aryl groups significantly affected their antiproliferative effects. The structure–activity relationship (SAR) analysis highlighted how specific substitutions could enhance biological activity .

Comparative Analysis

To further understand the biological activity of this compound, a comparison was made with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-(3,4-Dimethoxyphenyl)-2-nitrobenzamide | C18H20N2O4 | Anticancer |

| N-(3,4-Dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | C21H24N2O4 | Antimicrobial |

These comparisons indicate that while there are similarities in structure, the specific arrangements and functional groups can lead to varying degrees of biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several classes of heterocyclic carboxamides. Key comparisons are outlined below:

Dihydroisoquinoline Carboxamide Derivatives

- 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) Structural Differences: Replaces the 5-oxopyrrolidin-3-yl group with a methyl-phenyl substituent. The methyl group could enhance metabolic stability compared to the target compound’s oxo group .

- N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dihydroisoquinoline-2(1H)-carboxamide Structural Differences: Substitutes the pyrrolidinone moiety with a fluorophenyl-oxadiazole group. Such modifications are often leveraged to optimize blood-brain barrier penetration in CNS-targeted drugs .

Pyrrolidinone and Related Heterocyclic Systems

- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Structural Differences: Features a thiadiazole ring instead of the dihydroisoquinoline core. Implications: The thiadiazole’s sulfur atom may enhance electronic interactions with target proteins, while the isopropyl group could sterically hinder metabolic degradation .

N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67)

- Structural Differences : Utilizes a naphthyridine core and adamantyl substituent.

- Implications : The rigid adamantyl group improves receptor selectivity in some kinase inhibitors, suggesting that the target compound’s dimethoxyphenyl group might offer similar advantages in hydrophobic binding pockets .

Benzimidazole and Benzo[d]dioxin Derivatives

- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide Structural Differences: Replaces the dihydroisoquinoline with a benzimidazole core. Implications: Benzimidazoles are known for intercalation and protease inhibition, highlighting how core modifications can shift mechanistic pathways .

N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Comparative Data Table

Q & A

What synthetic methodologies are recommended for producing N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, and how do reaction parameters affect yield?

Answer:

The synthesis typically involves multi-step protocols, including:

- Coupling reactions between pyrrolidinone and dihydroisoquinoline precursors under controlled conditions .

- Microwave-assisted synthesis to enhance reaction efficiency and reduce time (e.g., 30–60 minutes at 100–150°C) .

- Palladium-catalyzed cross-coupling for introducing aromatic substituents (e.g., 3,4-dimethoxyphenyl groups) .

Key parameters influencing yield and purity:

| Parameter | Impact |

|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . |

| Catalyst | Pd(PPh₃)₄ enhances coupling efficiency for aryl substitutions . |

| Temperature | Elevated temperatures (e.g., 80–120°C) accelerate cyclization steps . |

What analytical techniques are critical for confirming structural integrity and purity?

Answer:

Basic characterization:

- TLC monitors reaction progress using silica gel plates and UV visualization .

- ¹H/¹³C NMR identifies proton environments and confirms functional groups (e.g., methoxy peaks at δ 3.7–3.9 ppm) .

- Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced methods for resolving ambiguities:

- 2D NMR (COSY, HSQC) clarifies complex spin systems in the pyrrolidinone and dihydroisoquinoline moieties .

- X-ray crystallography resolves stereochemical uncertainties in crystalline forms .

What in vitro strategies are used for preliminary pharmacological screening?

Answer:

Basic screening:

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates .

- Cell viability assays (MTT or resazurin) to assess cytotoxicity in cancer cell lines .

Advanced target identification:

- Surface plasmon resonance (SPR) quantifies binding affinity (KD) to putative targets .

- Isothermal titration calorimetry (ITC) measures thermodynamic binding parameters .

How can researchers resolve contradictions in reported biological activity data?

Answer:

- Purity validation: Re-analyze compound batches via HPLC (>95% purity) to exclude impurities affecting results .

- Assay standardization: Use internal controls (e.g., reference inhibitors) across labs to normalize data .

- Orthogonal assays: Confirm activity via independent methods (e.g., biochemical vs. cellular assays) .

What computational approaches predict pharmacokinetic and toxicity profiles?

Answer:

- QSAR models correlate structural features (e.g., logP, H-bond donors) with absorption and bioavailability .

- Molecular dynamics simulations assess stability in physiological conditions (e.g., blood-brain barrier penetration) .

- ADMET prediction tools (e.g., SwissADME) estimate metabolic liabilities and toxicity risks .

How is the compound’s stability evaluated for formulation development?

Answer:

- pH stability studies: Incubate in buffers (pH 1–9) and quantify degradation via LC-MS .

- Thermal analysis: TGA/DSC identifies decomposition temperatures (>200°C suggests thermal stability) .

- Light exposure tests: Monitor photodegradation under UV/visible light using accelerated aging protocols .

What structural analogs of this compound have been explored, and how do they inform SAR studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.